molecular formula C23H17ClN2O3S B11222804 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11222804
M. Wt: 436.9 g/mol
InChI Key: DIOPZRKGXQRYET-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, a benzodioxole moiety, and a chlorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-chlorobenzyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the benzodioxole and quinazolinone intermediates using a suitable coupling agent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of the benzodioxole, quinazolinone, and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClN2O3S

Molecular Weight

436.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H17ClN2O3S/c24-17-8-5-15(6-9-17)13-30-23-25-19-4-2-1-3-18(19)22(27)26(23)12-16-7-10-20-21(11-16)29-14-28-20/h1-11H,12-14H2

InChI Key

DIOPZRKGXQRYET-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl

Origin of Product

United States

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